3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 1358758-75-4
Cat. No.: VC7515725
Molecular Formula: C26H19F3N4O3
Molecular Weight: 492.458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358758-75-4 |
|---|---|
| Molecular Formula | C26H19F3N4O3 |
| Molecular Weight | 492.458 |
| IUPAC Name | 3-(2,5-dimethylphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C26H19F3N4O3/c1-15-10-11-16(2)21(12-15)33-24(34)19-8-3-4-9-20(19)32(25(33)35)14-22-30-23(31-36-22)17-6-5-7-18(13-17)26(27,28)29/h3-13H,14H2,1-2H3 |
| Standard InChI Key | LJHYINXVWFHLQI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a quinazoline-2,4-dione core substituted at position 3 with a 2,5-dimethylphenyl group and at position 1 with a methyl-linked 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 3-(trifluoromethyl)phenyl group, enhancing its hydrophobic and electronic properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₁₉F₃N₄O₃ |
| Molecular Weight | 492.458 g/mol |
| SMILES | CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
| InChI | InChI=1S/C26H19F3N4O3/c1-15-10-11-16(2)21(12-15)33-24(34)19-8-3-4-9-20(19)32(25(33)35)14-22-30-23(31-36-22)17-6-5-7-18(13-17)26(27,28)29/h3-13H,14H2,1-2H3 |
Physicochemical Characteristics
The trifluoromethyl (-CF₃) group contributes to enhanced lipophilicity and metabolic stability, while the 1,2,4-oxadiazole ring introduces hydrogen-bonding capabilities critical for target engagement .
Synthetic Pathways and Optimization
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution at the quinazoline N1 and C3 positions.
-
Oxadiazole Stability: The 1,2,4-oxadiazole ring may undergo hydrolysis under acidic or basic conditions, necessitating controlled reaction environments .
Biological Activity and Mechanistic Insights
Anticancer and Kinase Inhibition
Recent studies on 1,2,4-oxadiazole/quinazoline hybrids (e.g., compounds 9b, 9c, and 9h) revealed dual inhibition of EGFR and BRAF V600E kinases, with IC₅₀ values in the low micromolar range . The trifluoromethyl group in 3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione likely enhances binding to kinase ATP pockets through hydrophobic interactions .
Table 2: Inferred Biological Activities
| Activity | Mechanism | Supporting Evidence |
|---|---|---|
| Antiproliferative | EGFR/BRAF V600E inhibition | Structural analogy to |
| Antimicrobial | Membrane disruption | Similar to |
Pharmacokinetic and Toxicity Considerations
ADME Profile
-
Absorption: High lipophilicity (logP ≈ 4.2) suggests moderate oral bioavailability.
-
Metabolism: The oxadiazole ring may undergo hepatic oxidation, while the -CF₃ group resists metabolic degradation .
Toxicity Risks
-
Hepatotoxicity: Chronic exposure to halogenated aromatics may induce cytochrome P450 enzyme activation.
-
Off-Target Effects: Quinazoline derivatives occasionally inhibit hERG channels, necessitating cardiac safety assays .
Future Directions and Applications
Targeted Drug Development
-
Dual Kinase Inhibitors: Optimization for selectivity against mutant EGFR (T790M) and BRAF V600E.
-
Antimicrobial Adjuvants: Combination therapies to overcome multidrug-resistant pathogens .
Structural Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume